molecular formula C7H6ClIN2O B13678610 4-Amino-2-chloro-3-iodobenzamide

4-Amino-2-chloro-3-iodobenzamide

Cat. No.: B13678610
M. Wt: 296.49 g/mol
InChI Key: YRVQZQRBOSMAOH-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-iodobenzamide is an organic compound with the molecular formula C7H6ClIN2O. This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. The presence of amino, chloro, and iodo substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3-iodobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-amino-2-chlorobenzamide using iodine and an oxidizing agent such as sodium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-2-chloro-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-iodobenzamide: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-2-chloro-3-iodopyridine: Similar structure but with a pyridine ring instead of benzene.

Uniqueness

4-Amino-2-chloro-3-iodobenzamide is unique due to the specific combination of amino, chloro, and iodo substituents on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

4-amino-2-chloro-3-iodobenzamide

InChI

InChI=1S/C7H6ClIN2O/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H2,11,12)

InChI Key

YRVQZQRBOSMAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)I)N

Origin of Product

United States

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